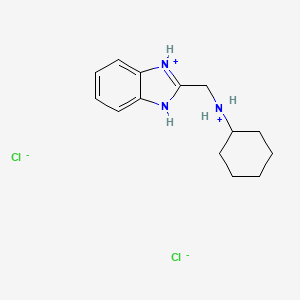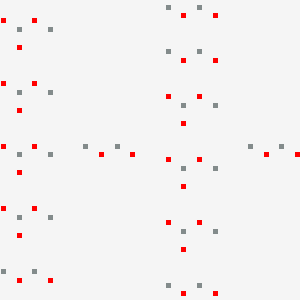
Tetradecaaluminum dodecacalcium tritriacontaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecaaluminum dodecacalcium tritriacontaoxide is typically synthesized through high-temperature solid-state reactions involving aluminum oxide (Al2O3) and calcium oxide (CaO). The reaction is carried out at temperatures exceeding 1400°C to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum and calcium oxides. This process is conducted in rotary kilns or electric arc furnaces to achieve the necessary high temperatures. The resulting product is then cooled and ground to a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetradecaaluminum dodecacalcium tritriacontaoxide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form higher oxides.
Reduction: Can be reduced by carbon or hydrogen at high temperatures.
Substitution: Reacts with other metal oxides to form mixed oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen (O2): For oxidation reactions.
Carbon ©: For reduction reactions.
Other metal oxides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various mixed oxides and higher aluminum and calcium oxides .
Scientific Research Applications
Tetradecaaluminum dodecacalcium tritriacontaoxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other complex compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses.
Medicine: Explored for its potential in drug delivery systems and as a component in dental cements.
Mechanism of Action
The mechanism by which tetradecaaluminum dodecacalcium tritriacontaoxide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic applications, it provides active sites for chemical reactions, facilitating the formation of desired products. In biological applications, its bioactive properties promote interactions with biological tissues, enhancing its potential as a biomaterial .
Comparison with Similar Compounds
Similar Compounds
Calcium aluminate (CaAl2O4): A simpler compound with similar applications in refractory materials and cements.
Calcium dialuminate (Ca2Al2O5): Another related compound used in high-temperature applications.
Calcium hexaluminate (CaAl12O19): Known for its high thermal stability and used in specialized refractory applications.
Uniqueness
Tetradecaaluminum dodecacalcium tritriacontaoxide is unique due to its complex structure and high aluminum content, which imparts superior properties such as higher thermal stability and enhanced catalytic activity compared to simpler calcium aluminates .
Properties
Molecular Formula |
Al14Ca12O33 |
|---|---|
Molecular Weight |
1386.7 g/mol |
IUPAC Name |
tetradecaaluminum;dodecacalcium;oxygen(2-) |
InChI |
InChI=1S/14Al.12Ca.33O/q14*+3;12*+2;33*-2 |
InChI Key |
WAUBKNFRIUQIER-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


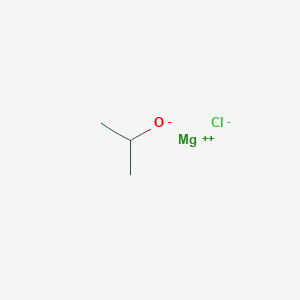
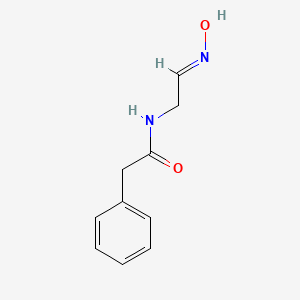
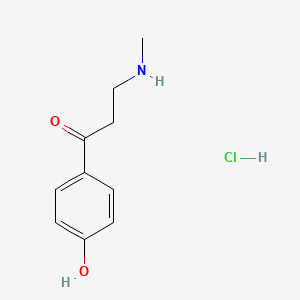

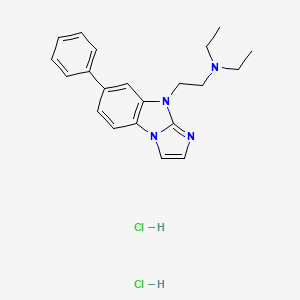
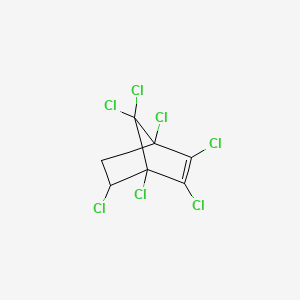
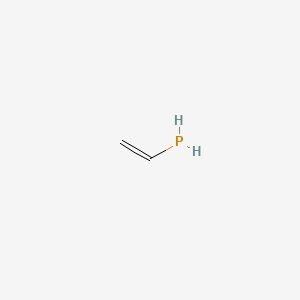
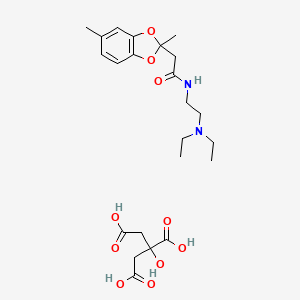
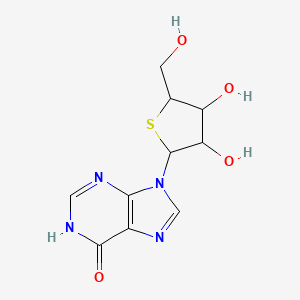
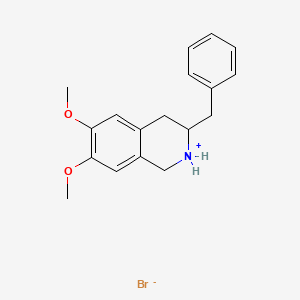
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
